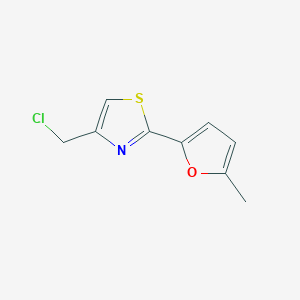
4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-thiazole
Vue d'ensemble
Description
4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-thiazole is a useful research compound. Its molecular formula is C9H8ClNOS and its molecular weight is 213.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-(Chloromethyl)-2-(5-methylfuran-2-yl)-1,3-thiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This compound's structure suggests various pharmacological properties due to the presence of the thiazole ring and the furan moiety, which are known for their biological significance.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound can be synthesized through several methods involving the reaction of chloromethyl derivatives with various furan and thiazole precursors. The synthesis typically involves condensation reactions under specific conditions to yield the desired thiazole derivative.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Several studies have reported on the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown promising results against different cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 8a | Colon | 75.5 |
| 8b | Melanoma | 69.3 |
| 8c | Renal | 96.2 |
| 8d | Breast | 92.7 |
These findings suggest that modifications in the thiazole structure can significantly enhance anticancer activity, indicating a potential for developing new therapeutic agents targeting specific cancer types .
Antimicrobial Activity
In addition to anticancer properties, thiazole derivatives are noted for their antimicrobial effects. Research indicates that compounds containing a thiazole ring exhibit activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Mechanistic Studies
Molecular docking studies have been employed to elucidate the interactions between this compound and target proteins involved in cancer progression and microbial resistance. These studies reveal binding affinities that correlate with observed biological activities, providing insights into how structural modifications can enhance efficacy .
Case Studies
- Anticancer Efficacy : In a study assessing the antiproliferative effects of thiazole derivatives on human cancer cell lines (A549, HeLa), compounds related to this compound demonstrated significant growth inhibition with IC50 values ranging from 2.01 µM to higher concentrations depending on structural variations .
- Antimicrobial Action : Another investigation focused on the antimicrobial properties of thiazoles showed that certain derivatives could inhibit the growth of resistant bacterial strains, highlighting their potential as lead compounds for developing new antibiotics .
Propriétés
IUPAC Name |
4-(chloromethyl)-2-(5-methylfuran-2-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNOS/c1-6-2-3-8(12-6)9-11-7(4-10)5-13-9/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMVQVPMFFBBOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC(=CS2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















